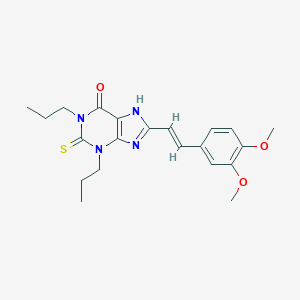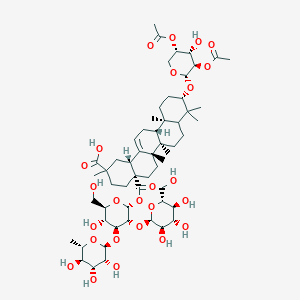
Yiyeliangwanoside III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yiyeliangwanoside III is a natural compound isolated from the Chinese herb, Huperzia serrata. It is a potent acetylcholinesterase inhibitor and has been extensively studied for its therapeutic potential in treating cognitive disorders such as Alzheimer's disease.
Mecanismo De Acción
Yiyeliangwanoside III acts as an acetylcholinesterase inhibitor, which means it inhibits the breakdown of acetylcholine, an important neurotransmitter involved in learning and memory processes. By increasing the levels of acetylcholine in the brain, Yiyeliangwanoside III enhances cognitive function.
Efectos Bioquímicos Y Fisiológicos
In addition to its cognitive-enhancing effects, Yiyeliangwanoside III has also been found to have other biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which are known to contribute to the development of cognitive disorders such as Alzheimer's disease. Moreover, it has also been found to have anti-tumor and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Yiyeliangwanoside III in lab experiments is its potency as an acetylcholinesterase inhibitor. This makes it a valuable tool for studying the role of acetylcholine in cognitive processes. However, one of the limitations of using Yiyeliangwanoside III in lab experiments is its availability and cost, as it is a natural compound and requires extensive purification.
Direcciones Futuras
There are several future directions for research on Yiyeliangwanoside III. One area of interest is its potential as a therapeutic agent for treating cognitive disorders such as Alzheimer's disease. Further studies are needed to determine the optimal dosage and duration of treatment. Another area of interest is its potential as a neuroprotective agent for preventing or slowing the progression of neurodegenerative diseases. Moreover, its anti-tumor and anti-inflammatory effects warrant further investigation for potential use in cancer treatment and inflammation-related disorders.
Métodos De Síntesis
Yiyeliangwanoside III can be synthesized from Huperzia serrata using various extraction and purification techniques. One of the most commonly used methods is the Soxhlet extraction method, followed by column chromatography and preparative high-performance liquid chromatography (HPLC) for purification.
Aplicaciones Científicas De Investigación
Yiyeliangwanoside III has been extensively studied for its therapeutic potential in treating cognitive disorders such as Alzheimer's disease. It has been shown to improve memory and learning abilities in animal models. Moreover, it has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
141039-75-0 |
|---|---|
Nombre del producto |
Yiyeliangwanoside III |
Fórmula molecular |
C57H88O25 |
Peso molecular |
1173.3 g/mol |
Nombre IUPAC |
(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-diacetyloxy-4-hydroxyoxan-2-yl]oxy-4a-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C57H88O25/c1-24-35(62)39(66)41(68)46(74-24)80-43-37(64)30(22-59)78-49(45(43)81-47-42(69)40(67)36(63)29(21-58)77-47)82-51(72)57-18-16-53(6,50(70)71)20-28(57)27-10-11-33-54(7)14-13-34(52(4,5)32(54)12-15-56(33,9)55(27,8)17-19-57)79-48-44(76-26(3)61)38(65)31(23-73-48)75-25(2)60/h10,24,28-49,58-59,62-69H,11-23H2,1-9H3,(H,70,71)/t24-,28+,29+,30+,31-,32?,33+,34-,35-,36+,37+,38-,39+,40-,41+,42+,43-,44+,45+,46-,47+,48-,49+,53?,54-,55+,56+,57-/m0/s1 |
Clave InChI |
PWDRYGNPXJGTOQ-UFHAFJQVSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CCC8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)OC(=O)C)O)OC(=O)C)C)C)[C@H]4CC(CC5)(C)C(=O)O)C)CO)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC(=O)C)O)OC(=O)C)C)(C)C(=O)O)CO)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC(=O)C)O)OC(=O)C)C)(C)C(=O)O)CO)O)O)O)O |
Sinónimos |
3-O-alpha(2',4'-O-diacetyl)-L-arabinopyranosyl-3beta-hydroxyolean-12-ene-28,29-dioic acid-28-O-(alpha-L-ramnopyranosyl-(1-4)-beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl) ester yiyeliangwanoside III |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



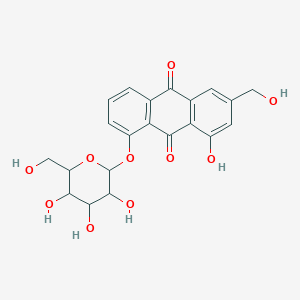
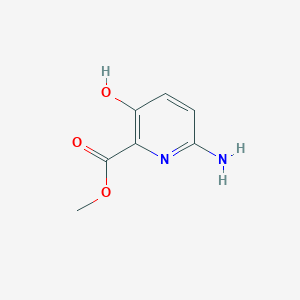
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117540.png)
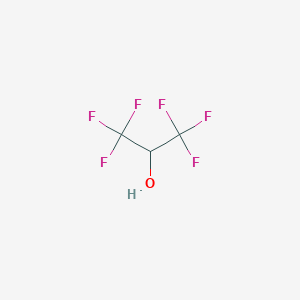
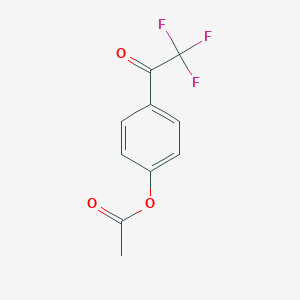
![3,7-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B117554.png)
![[(1R,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-1,16-dihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117556.png)
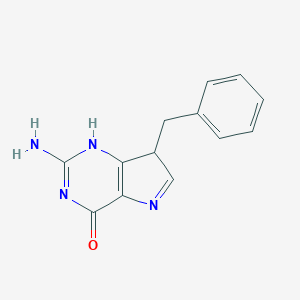
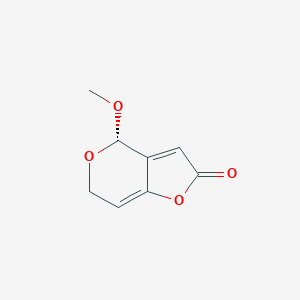
![3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B117561.png)
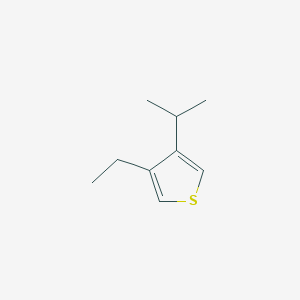
![(4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B117568.png)
![(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B117572.png)
